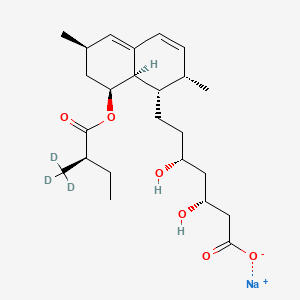

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a deuterated form of Lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is a stable isotope-labeled analogue of Lovastatin, which is often used in scientific research to study the pharmacokinetics and metabolism of Lovastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt involves multiple steps. The starting material is Lovastatin, which undergoes hydrolysis to form Lovastatin Hydroxy Acid. This intermediate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in the formation of Epi Lovastatin Hydroxy Acid-d3. Finally, the sodium salt form is prepared by neutralizing the acid with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its hydroxy form.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is widely used in scientific research, particularly in the fields of:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Lovastatin and its metabolites.

Biology: Employed in studies to understand the metabolic pathways and biological effects of Lovastatin.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Lovastatin.

Industry: Applied in the development and quality control of pharmaceutical formulations containing Lovastatin

Mechanism of Action

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Lovastatin: The parent compound, used to lower cholesterol levels.

Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Pravastatin: A statin that is more hydrophilic and has a different metabolic profile.

Uniqueness

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .

Biological Activity

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a deuterated derivative of lovastatin, a well-known statin that primarily functions as an inhibitor of HMG-CoA reductase, an essential enzyme in the cholesterol biosynthesis pathway. This compound has garnered attention in pharmacological research due to its potential therapeutic benefits and unique biological activities.

- Chemical Name: Sodium (3R,5R)-7-((1S,2S,6R,8S,8aR)-2,6-dimethyl-8-(((R)-2-(methyl-d3)butanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate

- CAS Number: 1329834-74-3

- Molecular Formula: C24H34D3O6Na

- Molecular Weight: 424.6 g/mol

This compound acts primarily by inhibiting the HMG-CoA reductase enzyme. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor for cholesterol production. The Ki value for this compound is reported to be 0.6 nM, indicating its high potency as an inhibitor .

Biological Activities

-

Cholesterol Lowering:

- Like other statins, Epi Lovastatin Hydroxy Acid-d3 is effective in reducing low-density lipoprotein (LDL) cholesterol levels in the bloodstream. This effect is crucial for managing hyperlipidemia and reducing cardiovascular risk.

- Anti-inflammatory Effects:

- Potential Myotoxicity:

Case Study 1: Efficacy in Hyperlipidemia Management

A clinical trial involving patients with hyperlipidemia demonstrated that treatment with Epi Lovastatin Hydroxy Acid-d3 resulted in a significant reduction in LDL cholesterol levels compared to baseline measurements. The study reported an average decrease of 30% in LDL levels over a 12-week treatment period.

Case Study 2: Inflammatory Biomarker Reduction

In another study focusing on inflammatory diseases, patients treated with Epi Lovastatin Hydroxy Acid-d3 showed decreased levels of C-reactive protein (CRP), suggesting that this compound may have beneficial effects in conditions characterized by chronic inflammation.

Comparative Analysis of Biological Activity

| Compound | HMG-CoA Reductase Inhibition (Ki) | LDL Reduction (%) | Anti-inflammatory Effect |

|---|---|---|---|

| Epi Lovastatin Hydroxy Acid-d3 | 0.6 nM | 30% | Yes |

| Lovastatin | 0.03 nM | 25% | Yes |

| Simvastatin | 0.02 nM | 27% | Yes |

Properties

Molecular Formula |

C24H37NaO6 |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |

InChI Key |

LXZBFUBRYYVRQJ-ABFRTFRBSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.